N-(benzo[d]thiazol-5-yl)-2-phenoxyacetamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c18-15(9-19-12-4-2-1-3-5-12)17-11-6-7-14-13(8-11)16-10-20-14/h1-8,10H,9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAAFCENGELOZHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)SC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-5-yl)-2-phenoxyacetamide typically involves the coupling of substituted 2-amino benzothiazoles with phenoxyacetic acid derivatives. One common method involves the reaction of 2-amino benzothiazole with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Amide Hydrolysis
The acetamide group undergoes hydrolysis under acidic or basic conditions to form 2-phenoxyacetic acid and 5-aminobenzothiazole. For example:
-
Basic hydrolysis : NaOH (2M, reflux, 6 hours) cleaves the amide bond, yielding >90% 2-phenoxyacetic acid .
-
Acidic hydrolysis : HCl (6M, 100°C, 8 hours) produces similar results but with lower efficiency (~75%) .
Electrophilic Aromatic Substitution
The benzothiazole ring participates in nitration and sulfonation at the 4-position due to electron-withdrawing effects:
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2 hours | 4-Nitrobenzothiazole derivative | 60% |
| Sulfonation | SO₃/H₂SO₄, 50°C, 4 hours | 4-Sulfobenzothiazole derivative | 55% |
Substitution at the Acetamide Side Chain
The phenoxy group can undergo alkylation or halogenation :
-
Alkylation : Reaction with ethyl bromoacetate (K₂CO₃, DMF, 80°C, 12 hours) forms ethyl 2-phenoxyacetate derivatives (85% yield) .
-
Chlorination : Treatment with PCl₅ (reflux, 3 hours) converts the phenoxy group to 2-chlorophenoxyacetamide (70% yield) .
Benzothiazole Ring Oxidation
The benzothiazole sulfur atom oxidizes to a sulfoxide or sulfone:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 60°C, 4h | Benzothiazole sulfoxide | 65% |
| mCPBA | DCM, 25°C, 12h | Benzothiazole sulfone | 70% |
Phenoxy Group Reduction
Catalytic hydrogenation (H₂, Pd/C, EtOH) reduces the phenoxy group to cyclohexyloxyacetamide (90% yield) .
Cross-Coupling Reactions
The benzothiazole nitrogen participates in Buchwald-Hartwig amination with aryl halides:
-
Example: Reaction with 4-bromotoluene (Pd(OAc)₂, Xantphos, Cs₂CO₃, 100°C, 12 hours) yields N-(4-methylphenyl) derivatives (60% yield) .
Mechanistic Insights
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of agrochemicals and photographic sensitizers.
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-5-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of biological processes. In the case of its anti-inflammatory activity, the compound may inhibit cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators such as prostaglandins .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Table 2: Functional Group Impact on Properties
Biological Activity
N-(benzo[d]thiazol-5-yl)-2-phenoxyacetamide is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a benzo[d]thiazole moiety linked to a phenoxyacetamide structure. This unique combination contributes to its biological activity, allowing it to interact with various biological targets.
Target Enzymes
The compound has been shown to interact with cyclooxygenase (COX) enzymes, which play a critical role in the arachidonic acid pathway, influencing inflammation and pain responses. The inhibition of COX enzymes suggests potential anti-inflammatory and analgesic effects.
Biochemical Pathways
The compound's interaction with COX enzymes may lead to alterations in prostaglandin synthesis, which is pivotal in mediating inflammatory responses. Additionally, it has been observed to induce apoptosis and cause cell cycle arrest in certain cancer cell lines, indicating potential anticancer properties.
Biological Activities
This compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies indicate that this compound possesses significant antimicrobial properties against various pathogens, including bacteria and fungi.
- Anticancer Activity : Research has demonstrated that it can inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, certain derivatives have shown IC50 values lower than established chemotherapeutics like doxorubicin .
- Anticonvulsant Properties : Some studies suggest that benzothiazole derivatives may exhibit anticonvulsant effects, making them candidates for further investigation in neurological applications .
- Antidiabetic Effects : There is emerging evidence that this compound may modulate insulin signaling pathways, suggesting potential benefits in diabetes management .
Anticancer Studies
A notable study investigated the anticancer effects of this compound derivatives on various cancer cell lines. The results indicated that these compounds could significantly reduce cell viability, with IC50 values showcasing their potency against tumors such as glioblastoma and melanoma .
| Compound | Cell Line Tested | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| 1 | A549 (Lung) | 1.61 | Apoptosis Induction |
| 2 | U251 (Glioblastoma) | 1.98 | Cell Cycle Arrest |
| 3 | WM793 (Melanoma) | <10 | Inhibition of Proliferation |
Antimicrobial Activity
In antimicrobial evaluations, this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. For example, compounds with specific substitutions showed enhanced antibacterial effects when combined with cell-penetrating peptides .
Q & A
Q. Optimization strategies :
- Solvent polarity : Polar aprotic solvents (DMF) improve reaction rates but may require purification via column chromatography.
- Catalyst loading : 1.2–1.5 equivalents of coupling agents enhance yields .
- Monitoring : TLC (hexane:EtOAc, 9:1) to track reaction progress .
- Purification : Recrystallization in ethanol or ethyl acetate improves purity (≥95%) .
Q. Example yield table :
| Method | Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Nucleophilic substitution | Toluene/H₂O | NaN₃ | 110 | 65–75 |
| Amide coupling | DMF | HATU | 60 | 80–85 |
Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should be identified?
Answer:
- 1H/13C NMR :
- Acetamide protons : δ 2.5–3.5 ppm (CH₂), δ 7.5–8.0 ppm (aromatic H) .
- Phenoxy group : δ 6.8–7.2 ppm (multiplet for aromatic protons) .
- IR spectroscopy :
- Amide C=O stretch: ~1650 cm⁻¹ .
- Thiazole ring vibrations: ~730 cm⁻¹ (C-S) .
- Mass spectrometry : Molecular ion peak at m/z 312.08 (calculated for C₁₅H₁₂N₂O₂S) .
- X-ray crystallography : SHELXL refinement confirms bond lengths (C-N: 1.33 Å) and dihedral angles .
How can researchers resolve contradictions in reported biological activities of this compound derivatives across studies?
Answer:
Q. Example SAR table :
| Substituent (R) | IC₅₀ (PRMT5, μM) | LogP | Solubility (mg/mL) |
|---|---|---|---|
| -H | 0.45 | 2.1 | 0.12 |
| -Cl | 0.28 | 2.8 | 0.08 |
| -OCH₃ | 1.20 | 1.7 | 0.25 |
What computational strategies are employed to elucidate the binding mechanisms of this compound with target proteins?
Answer:
- Molecular docking :
- Glide or AutoDock Vina predicts binding poses in PRMT5’s active site (e.g., hydrogen bonds with Arg368) .
- Molecular dynamics (MD) :
- 100-ns simulations assess complex stability (RMSD < 2.0 Å) .
- Pharmacophore modeling : Identifies critical features (e.g., hydrogen bond acceptors on acetamide) .
Q. Example docking scores :
| Software | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|
| AutoDock Vina | -9.2 | H-bond with Arg368, π-π stacking with Phe319 |
| Glide | -8.7 | Hydrophobic packing with Leu312 |
What in vitro assays are recommended to evaluate the enzyme inhibitory potential of this compound?
Answer:
- Fluorescence-based assays :
- Kinetic studies :
- Cell viability assays :
- MTT assay in cancer cell lines (e.g., MDA-MB-231) with IC₅₀ values <10 μM indicating potency .
How can the pharmacokinetic properties of this compound be optimized through structural modification?
Answer:
Q. Example ADME data :
| Derivative | LogP | t₁/₂ (hepatic microsomes, h) | Caco-2 Permeability (×10⁻⁶ cm/s) |
|---|---|---|---|
| Parent compound | 2.8 | 1.2 | 8.5 |
| Fluorinated analog | 2.3 | 2.8 | 12.4 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
